molecular formula C5H12ClN B3054351 5-Chloropentylamine CAS No. 59801-88-6

5-Chloropentylamine

Cat. No. B3054351
CAS RN: 59801-88-6
M. Wt: 121.61 g/mol
InChI Key: ZKSVFILTLOPGJC-UHFFFAOYSA-N
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Description

5-Chloropentylamine, also known as 1-Amino-5-chloropentane, is an organic compound with the molecular formula C5H12ClN. It is a primary amine that contains a chlorine atom attached to the fifth carbon atom of the pentyl chain. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 5-Chloropentylamine is not fully understood. However, it is believed to work by modulating various cellular pathways and signaling cascades, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloropentylamine has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of insulin signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloropentylamine in lab experiments is its high purity and stability, which makes it ideal for various applications. However, one of the limitations is that it can be challenging to synthesize this compound in large quantities, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-Chloropentylamine, including:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Exploring its mechanism of action and cellular targets to gain a better understanding of its biological effects.
3. Developing new synthetic methods to produce this compound in large quantities for research purposes.
4. Investigating its potential as a tool for studying cellular pathways and signaling cascades in various disease models.
5. Exploring its potential as a therapeutic agent for the treatment of drug-resistant cancers and other diseases.

Scientific Research Applications

5-Chloropentylamine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is medicinal chemistry, where this compound is being investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

5-chloropentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c6-4-2-1-3-5-7/h1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVFILTLOPGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507285
Record name 5-Chloropentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropentan-1-amine

CAS RN

59801-88-6
Record name 5-Chloropentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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